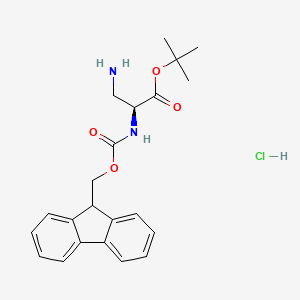

Fmoc-l-dap-otbu hcl

Description

Significance of Unnatural Amino Acids in Advanced Peptide and Organic Synthesis

Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, are instrumental in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their structural diversity and functional versatility make them valuable as chiral building blocks and molecular scaffolds for creating combinatorial libraries. sigmaaldrich.comnih.gov When incorporated into therapeutic peptides and their mimics (peptidomimetics), UAAs can lead to compounds with enhanced stability, improved potency, better absorption, and increased selectivity. sigmaaldrich.com This is because they are often not recognized by enzymes that would typically break down natural peptides. cpcscientific.com

The incorporation of UAAs allows for the rational design of proteins with enhanced activities and stabilities. nih.gov By altering the tertiary structure of a peptide, these modifications enable the creation of drug candidates that are perfectly matched to their biological targets. sigmaaldrich.com Chemical synthesis is a key method for producing peptides containing UAAs, as it allows for precise modifications to the peptide backbone and the creation of proteins from D-amino acids. wikipedia.org The vast array of available UAAs, when equipped with appropriate protecting groups, can be readily integrated into custom peptides for a wide range of applications. cpcscientific.com

L-2,3-Diaminopropionic Acid (L-Dap) as a Versatile Non-Proteinogenic Building Block

L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid found in various plants and bacteria, where it serves as a precursor to a range of secondary metabolites, including antibiotics and siderophores. researchgate.netmdpi.comnih.gov Its unique structure, featuring two amino groups, makes it a highly versatile building block in synthetic chemistry.

Protected derivatives of L-Dap are crucial starting materials in the synthesis of complex molecules. For instance, they are used to construct the common scaffold of bleomycins, a class of antitumor antibiotics. mdpi.com L-Dap is also a component of staphyloferrin B, a siderophore, and other natural and synthetic iron-chelating compounds. mdpi.com

In the field of medicinal chemistry, L-Dap derivatives are employed in the solid-phase synthesis of peptide conjugates for cancer diagnosis and therapy. mdpi.com They are also used to create constrained peptides, which are valuable for targeting protein-protein interactions. rsc.org Furthermore, L-Dap has been incorporated into peptide dendrimers that catalyze asymmetric reactions and into graphene sponges with clinical importance in controlling bleeding. mdpi.com The substitution of other amino acids with L-Dap has also been explored in the synthesis of glycoproteins. mdpi.com

The Foundational Role of Orthogonal Protecting Group Strategies in Peptide Chemistry

The synthesis of complex molecules like peptides requires precise control over chemical reactions. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. jocpr.comspringernature.com Orthogonal protection is a key strategy that employs two or more protecting groups that can be removed selectively under different conditions without affecting each other. fiveable.me This allows for the sequential modification of different parts of a molecule. jocpr.comfiveable.me

This level of control is particularly crucial in solid-phase peptide synthesis (SPPS), where amino acids are added one by one to a growing peptide chain attached to a solid support. fiveable.me The ability to deprotect one functional group while others remain protected is essential for building the desired peptide sequence. iris-biotech.de

The Fmoc/tBu Protection Scheme in Solid-Phase Peptide Synthesis

A widely used orthogonal protection strategy in SPPS is the Fmoc/tBu scheme. iris-biotech.depeptide.comrsc.org In this approach, the α-amino group of the amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. ontosight.aiiris-biotech.de The side-chain functional groups of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. peptide.comontosight.ai

The key to this strategy is the orthogonality of the deprotection conditions. iris-biotech.de The Fmoc group is typically removed using a weak base like piperidine (B6355638), while the tBu and other acid-labile side-chain protecting groups are cleaved with a strong acid, such as trifluoroacetic acid (TFA), usually at the end of the synthesis when the peptide is cleaved from the solid resin. ontosight.aiiris-biotech.decsic.es This allows for the selective deprotection of the α-amino group at each step of the synthesis to allow for the coupling of the next amino acid, while the side chains remain protected. iris-biotech.depeptide.com The Fmoc/tBu strategy is favored for its milder conditions compared to the older Boc/Bzl strategy and for the wider availability of non-canonical building blocks for Fmoc-SPPS. iris-biotech.de

| Protecting Group | Abbreviation | Protected Group | Deprotection Condition |

|---|---|---|---|

| 9-fluorenylmethyloxycarbonyl | Fmoc | α-amino group | Base (e.g., piperidine) ontosight.aiwikipedia.org |

| tert-butyl | tBu | Side-chain carboxyl or hydroxyl groups | Acid (e.g., trifluoroacetic acid) ontosight.aiiris-biotech.de |

Strategic Application of Fmoc and tert-Butyl Ester Protecting Groups for Fmoc-L-Dap-OtBu HCl

The compound Nα-Fmoc-L-2,3-diaminopropionic Acid tert-Butyl Ester Hydrochloride (this compound) is a prime example of the strategic application of the Fmoc/tBu protection scheme. peptide.comchemimpex.com In this molecule, the α-amino group of L-Dap is protected by the Fmoc group, and one of the other functional groups is protected as a tert-butyl ester. chemimpex.com This dual protection makes it an ideal building block for SPPS. chemimpex.com

The Fmoc group can be selectively removed to allow for the elongation of the peptide chain, while the tert-butyl ester remains intact to protect the side chain. peptide.commanchester.ac.uk The tert-butyl ester can then be removed under acidic conditions, often along with other side-chain protecting groups and cleavage from the resin, at the completion of the synthesis. organic-chemistry.orgacs.org This orthogonal protection allows for the precise incorporation of the L-Dap unit into a peptide sequence. peptide.commanchester.ac.uk

Overview of Key Research Avenues for Nα-Fmoc-L-2,3-diaminopropionic Acid tert-Butyl Ester Hydrochloride

Nα-Fmoc-L-2,3-diaminopropionic Acid tert-Butyl Ester Hydrochloride and its derivatives are utilized in several key areas of research:

Peptide Synthesis and Peptidomimetics: This compound is a fundamental building block in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. chemimpex.comsmolecule.com

Drug Development: It plays a significant role in the development of new pharmaceutical compounds, particularly in the design of drugs that target specific biological pathways. chemimpex.comchemimpex.com

Bioconjugation: The compound is used in bioconjugation, a process that involves attaching biomolecules to other molecules or surfaces. This is crucial for creating targeted therapies and diagnostic tools. chemimpex.comchemimpex.com

Neuroscience Research: It is employed in studies of neurotransmitter systems, contributing to the development of compounds that can modulate neural activity. chemimpex.com

Materials Science: This building block is used in the creation of novel materials that require specific functional groups for enhanced performance. chemimpex.com

| Research Area | Application of this compound |

|---|---|

| Peptide Synthesis | Building block for creating custom peptides. chemimpex.com |

| Drug Development | Designing drugs that target specific biological pathways. chemimpex.com |

| Bioconjugation | Attaching biomolecules for targeted therapies and diagnostics. chemimpex.com |

| Neuroscience | Developing compounds to modulate neural activity. chemimpex.com |

| Materials Science | Creating novel materials with enhanced functionalities. chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNGRFPZAWXOM-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nα Fmoc L 2,3 Diaminopropionic Acid Tert Butyl Ester Hydrochloride and Its Advanced Derivatives

Advanced Synthetic Pathways to Nα-Fmoc-L-2,3-diaminopropionic Acid tert-Butyl Ester Hydrochloride

The synthesis of Fmoc-L-Dap-OtBu HCl often starts from readily available chiral precursors, employing key chemical transformations to install the necessary functional groups with high stereochemical control.

Chiral Synthesis from Precursors (e.g., D-Serine)

A common and cost-effective strategy for synthesizing orthogonally protected L-Dap derivatives utilizes D-serine as the chiral starting material. mdpi.com This approach leverages the inherent chirality of serine to establish the stereocenter of the final product. mdpi.comnih.gov A synthetic route starting from Nα-Fmoc-O-tert-butyl-d-serine involves its conversion to a corresponding aldehyde. mdpi.comnih.gov This aldehyde then serves as a key intermediate for the introduction of the β-amino group. mdpi.comnih.gov The entire process is designed to preserve the chirality of the original D-serine, ensuring the enantiomeric purity of the L-Dap product. mdpi.comnih.gov

A detailed synthetic scheme often proceeds as follows:

Aldehyde Formation: Nα-Fmoc-O-tert-butyl-d-serine is converted to the corresponding Weinreb amide, which is then reduced to the aldehyde (a Garner-like aldehyde) using a mild reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.net

Introduction of the β-Amino Group: The second nitrogen is introduced at the β-position.

Final Protection and Deprotection Steps: Subsequent steps involve the appropriate protection of the newly introduced amino group and the deprotection of other groups to yield the desired this compound.

Exploration of Reductive Amination Strategies in Dap Synthesis

Reductive amination is a cornerstone technique for the synthesis of Dap derivatives, providing a versatile method for forming the C-N bond at the β-position. plos.org This reaction typically involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

In the context of Dap synthesis from a serine-derived aldehyde, reductive amination is performed using a primary amine or a sulfonamide in the presence of a reducing agent. mdpi.comnih.gov Sodium cyanoborohydride (NaBH₃CN) is a frequently used reducing agent in these transformations. nih.gov To prevent undesired side reactions, such as the removal of the base-labile Fmoc group by the primary amine, a Lewis acid like titanium(IV) isopropoxide (Ti(OⁱPr)₄) is often employed to assist the reaction. nih.govnih.gov This methodology allows for the efficient synthesis of 2,3-diaminopropanol intermediates, which can then be oxidized to the corresponding diaminopropionic acid. mdpi.comnih.gov

Table 1: Key Reagents in Reductive Amination for Dap Synthesis

| Reagent | Role | Reference |

| Serine-derived aldehyde | Precursor | nih.gov, mdpi.com |

| Primary amine/sulfonamide | Source of β-amino group | nih.gov, mdpi.com |

| Sodium cyanoborohydride (NaBH₃CN) | Reducing agent | nih.gov |

| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Lewis acid catalyst | nih.gov, nih.gov |

Optimization of Reaction Conditions for Diastereomeric Purity Control

Controlling the diastereomeric purity is a critical aspect of synthesizing Dap derivatives, especially when new stereocenters are created. The choice of catalysts, reagents, and reaction conditions plays a pivotal role in achieving high diastereoselectivity.

For instance, in syntheses involving reductive amination, the stereochemical outcome can be influenced by the chiral catalyst used. acs.org Research has shown that certain chiral proton catalysts, in combination with specific substrates, can lead to high diastereoselection. acs.org Furthermore, the coupling conditions in peptide synthesis, such as temperature and the choice of coupling reagents, can impact the diastereomeric purity of the final peptide. rsc.org For example, reducing the coupling temperature has been shown to improve diastereomeric purity in some cases. rsc.org Careful optimization of these parameters is essential to minimize the formation of unwanted diastereomers and avoid tedious purification steps. researchgate.netpsu.edu

Orthogonal Side-Chain Functionalization and Derivatization of the β-Amino Group of L-Dap

The presence of two amino groups in Dap allows for the introduction of various functionalities, making it a versatile building block for creating complex molecular architectures. sigmaaldrich.com Orthogonal protection strategies are key to selectively modifying the β-amino group while the α-amino group remains protected for peptide bond formation. researchgate.net

Incorporation of Allyloxycarbonyl (Alloc) and tert-Butyloxycarbonyl (Boc) Protecting Groups

The allyloxycarbonyl (Alloc) and tert-butyloxycarbonyl (Boc) groups are widely used as orthogonal protecting groups for the β-amino group of Dap. nih.goviris-biotech.de

Alloc Group: The Alloc group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for Boc group removal (e.g., trifluoroacetic acid, TFA). iris-biotech.debapeks.com It can be selectively removed using palladium catalysts, making it an excellent choice for orthogonal protection in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de Fmoc-L-Dap(Alloc)-OH is a commercially available building block used for this purpose. bapeks.comiris-biotech.de

Boc Group: The Boc group is an acid-labile protecting group. nih.gov In a synthetic scheme where the α-amino group is protected by Fmoc, the β-amino group can be protected with Boc. nih.gov This allows for the selective deprotection of the Fmoc group for peptide chain elongation, while the Boc group remains intact. The Boc group can then be removed at a later stage using acidic conditions. organic-chemistry.org

Table 2: Orthogonal Protecting Groups for the β-Amino Group of L-Dap

| Protecting Group | Abbreviation | Removal Conditions | Orthogonal to Fmoc | Reference |

| Allyloxycarbonyl | Alloc | Palladium catalyst | Yes | , iris-biotech.de |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Yes | nih.gov, organic-chemistry.org |

Investigation of N-Methylation and Other Alkylation Reactions on the L-Dap Scaffold

The selective modification of the amino functions in L-2,3-diaminopropionic acid (L-Dap) is a key strategy for developing advanced derivatives with tailored properties for peptide synthesis and drug discovery. Alkylation, particularly N-methylation, of the α- or β-amino group can significantly influence the resulting peptide's conformation, stability, and biological activity.

Research into the alkylation of the L-Dap scaffold has explored various synthetic routes. One prominent method involves the reductive amination of an aldehyde intermediate derived from a protected serine. For instance, starting from Nα-Fmoc-O-tert-butyl-D-serine, a Garner-like aldehyde can be synthesized. mdpi.comresearchgate.netresearchgate.net This aldehyde serves as a versatile precursor for introducing alkyl groups onto the β-nitrogen. The reaction of the aldehyde with primary amines, such as n-propylamine, in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OⁱPr)₄) followed by reduction with sodium cyanoborohydride (NaBH₃CN), yields the Nβ-alkylated 2,3-diaminopropanol. mdpi.comresearchgate.net This approach provides a direct pathway to alkylated L-Dap structures following subsequent oxidation of the alcohol. mdpi.com The methylation of the β-amino (3-NH₂) group is of particular interest as this modification is a structural feature in numerous biologically active compounds. mdpi.com

Another general strategy for N-methylation that preserves chiral integrity involves the use of diazomethane (B1218177) on N-nosyl-protected amino acid benzhydryl esters. researchgate.net This method is noted for its efficiency and for proceeding without racemization, making it suitable for preparing N-methylated building blocks for both solution and solid-phase peptide synthesis. researchgate.net The general principle of amine alkylation involves the reaction of an amine with an alkylating agent, which is a molecule that donates an alkyl group. mt.com This can be achieved with various reagents, including alkyl halides, often in the presence of a base to neutralize the resulting acid. mt.comsaskoer.ca

The table below summarizes findings from a study on the reductive amination of a protected D-serinal derivative to produce various Nβ-substituted diaminopropanols, which are precursors to alkylated L-Dap derivatives. mdpi.com

Table 1: Synthesis of Nβ-Substituted Fmoc-2,3-diaminopropanol Precursors via Reductive Amination

| Entry | Amine/Sulfonamide | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | Fmoc-Dap(Bn)-ol | 88 |

| 2 | Aniline | Fmoc-Dap(Ph)-ol | 82 |

| 3 | n-Propylamine | Fmoc-Dap(n-Pr)-ol | 89 |

| 4 | Tosylamide | Fmoc-Dap(Ts)-ol | 92 |

Data sourced from a study on the synthesis of protected L-Dap methyl esters. mdpi.com

Applications in Advanced Peptide Synthesis and Conformational Design

Integration of Nα-Fmoc-L-2,3-diaminopropionic Acid tert-Butyl Ester Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Dap-OtBu HCl serves as a versatile building block in SPPS, a technique that has revolutionized the synthesis of peptides. chemimpex.com The presence of the Fmoc and tBu protecting groups makes it highly compatible with the most common SPPS strategy, Fmoc/tBu chemistry, where the temporary Nα-Fmoc group is removed by a mild base (typically piperidine), and the permanent side-chain protecting groups and the resin linkage are cleaved by a strong acid (typically trifluoroacetic acid, TFA) at the end of the synthesis. biosynth.comiris-biotech.de

The assembly of certain peptide sequences can be challenging due to factors like steric hindrance and peptide aggregation on the solid support. saspublishers.com The incorporation of specialized amino acid derivatives can sometimes mitigate these issues. While direct evidence for this compound specifically resolving difficult sequences is not extensively detailed in the provided search results, the general utility of diaminopropionic acid derivatives in complex peptide synthesis is acknowledged. chemimpex.com The unique structural properties of Dap can influence the conformation of the growing peptide chain, potentially disrupting aggregation-prone structures and facilitating smoother elongation.

Orthogonal protection strategies are fundamental to the synthesis of complex, modified peptides. biosynth.comsigmaaldrich.com This approach allows for the selective removal of one type of protecting group in the presence of others. biosynth.comiris-biotech.de The Fmoc/tBu strategy is itself an example of an orthogonal system. biosynth.comiris-biotech.de

The true power of this compound lies in its potential for further derivatization of the β-amino group. Once incorporated into a peptide chain and after the removal of the Nα-Fmoc group, the β-amino group can be protected with a group that is orthogonal to both Fmoc and tBu, such as an allyloxycarbonyl (Alloc) or a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. sigmaaldrich.com This tri-functional amino acid then becomes a key component for creating branched or cyclic peptides. The Alloc group is typically removed by a palladium catalyst, while the Dde group is cleaved by hydrazine, neither of which affects the tBu or Fmoc groups. sigmaaldrich.com This orthogonal protection scheme allows for site-specific modification of the peptide while it is still attached to the solid support. sigmaaldrich.com

| Protecting Group | Cleavage Condition | Orthogonal To |

| Fmoc | 20% Piperidine (B6355638) in DMF | tBu, Alloc, Dde |

| tBu | 95% Trifluoroacetic Acid (TFA) | Fmoc, Alloc, Dde |

| Alloc | Pd(0) catalyst | Fmoc, tBu |

| Dde | 2% Hydrazine in DMF | Fmoc, tBu |

Design and Construction of L-Dap-Containing Peptide and Peptidomimetic Architectures

The incorporation of L-Dap, facilitated by building blocks like this compound, opens up a vast landscape for the design of non-linear peptide and peptidomimetic structures with unique biological properties. chemimpex.comchemimpex.com

The β-amino group of the Dap residue serves as a convenient branching point for the synthesis of multi-arm or dendrimeric peptide structures. chemimpex.comsigmaaldrich.com After incorporating the Dap residue into the main peptide backbone, the β-amino group can be deprotected and used as a new N-terminus for the synthesis of a second peptide chain. This strategy allows for the creation of molecules that can present multiple copies of a bioactive peptide sequence, often leading to enhanced binding affinity and biological activity through multivalency.

Cyclic peptides often exhibit increased stability, receptor selectivity, and bioavailability compared to their linear counterparts. The Dap residue is a valuable tool for peptide cyclization. One common strategy involves forming a lactam bridge between the β-amino group of Dap and a carboxylic acid group from another amino acid side chain (e.g., Asp or Glu) or the C-terminus of the peptide.

Furthermore, L-Dap is a key component in the synthesis of certain cyclic lipopeptides, a class of antibiotics known for their potent activity against multidrug-resistant bacteria. acs.org For instance, derivatives of polymyxins, which are cyclic lipopeptides, have been synthesized using Dap building blocks. acs.org The synthesis of daptomycin, another clinically important cyclic lipopeptide, and its analogs also involves the use of advanced SPPS techniques where Dap or related diamino acids can be incorporated. cdnsciencepub.comresearchgate.net The amino group of Dap can be used as an attachment point for the lipid tail, a crucial component for the antimicrobial activity of these molecules. acs.org

Conformational Studies of Peptides with L-Dap Residues

The introduction of L-Dap residues has a significant influence on the secondary structure of peptides. Research indicates that homo-peptides of L-Dap, where the side-chain amino group is protected (e.g., with a Boc group), have a pronounced tendency to adopt ordered conformations such as β-turns and 3₁₀-helices, both in solution and in the solid state. kvinzo.comresearchgate.netresearchgate.net This propensity is driven by the formation of stabilizing intramolecular hydrogen bonds.

Conformational analyses using techniques like Nuclear Magnetic Resonance (NMR), X-ray diffraction, Infrared (IR) absorption, and Circular Dichroism (CD) have provided detailed insights into these structures. kvinzo.comresearchgate.netmdpi.com For instance, X-ray crystallography of dipeptides containing L-Dap(Boc) has revealed β-turn structures stabilized by an intramolecular hydrogen bond. kvinzo.comresearchgate.net Furthermore, studies on longer homo-peptides of L-Dap(Boc) show evidence of incipient 3₁₀-helical conformations. mdpi.com In this helical structure, the orientation of the peptide backbone's carbonyl groups generates a significant macrodipole moment, which can be observed through electrochemical studies of ferrocene-conjugated Dap peptides. kvinzo.commdpi.com The pH can also influence conformation; peptides incorporating Dap have been shown to undergo a pH-dependent transition from a helical to an unordered structure as the pH is lowered. nih.gov

The table below summarizes key findings from conformational studies of peptides containing L-Dap residues.

| Peptide Type | Analytical Method(s) | Key Conformational Finding |

| Ferrocenyl-L-Dap(Boc) homo-peptides | X-ray Diffraction, 2D NMR | Peptides adopt β-turn and 3₁₀-helical conformations. kvinzo.comresearchgate.net |

| L-Dap(Boc) dipeptides | X-ray Diffraction, 2D NMR | Formation of a β-turn stabilized by an intramolecular hydrogen bond. kvinzo.comresearchgate.net |

| Z-[L-Dap(Boc)]n-NH-Fc (n=1-4) | Cyclic Voltammetry, IR | The peptide macrodipole confirms a stable helical conformation in solution. kvinzo.com |

| Amphipathic peptides with L-Dap | Circular Dichroism (CD) | Peptides adopt an α-helical conformation at neutral pH, which transitions to an unordered state at lower pH. nih.gov |

| Z-Aib-L-Dap(Fc)-Aib-Aib-L-Dap(Fc)-Aib-NH-iPr | 2D-NMR, IR, CD | The peptide sequence folds into a 3₁₀-helix, with sequential cross-peaks characteristic of this helical structure observed. mdpi.com |

Selective Deprotection Strategies in L-Dap Peptide Chemistry

The utility of building blocks like this compound hinges on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. researchgate.net This allows for the stepwise construction and site-specific modification of complex peptides. In the context of Fmoc/tBu solid-phase peptide synthesis (SPPS), this strategy is fundamental. seplite.com

Differential Cleavage of Nα-Fmoc and Carboxyl tert-Butyl Ester Groups

The Fmoc/tBu strategy exemplifies an orthogonal protection scheme. seplite.com The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, while the C-terminal tert-butyl (OtBu) ester and related side-chain protecting groups (like tBu ethers and Boc) are acid-labile. seplite.compeptide.com

The Nα-Fmoc group is stable to acidic conditions but is rapidly removed by treatment with a secondary amine, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). seplite.com This deprotection exposes the α-amino group for the coupling of the next amino acid in the sequence.

Conversely, the tert-butyl ester group is stable to the basic conditions used for Fmoc removal. Its cleavage, along with other tBu-based side-chain protecting groups, is achieved at the end of the synthesis during the final cleavage of the peptide from the resin. This step requires strong acidic conditions, most commonly using trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. thermofisher.comresearchgate.net

This differential lability allows for the sequential elongation of the peptide chain by repeated cycles of Fmoc deprotection and coupling, while the C-terminal ester and acid-sensitive side chains remain protected until the final acidolytic cleavage step.

| Protecting Group | Class | Cleavage Conditions | Stability |

| Nα-Fmoc | Base-Labile | 20% Piperidine in DMF | Stable to acids (e.g., TFA) |

| Carboxyl-OtBu | Acid-Labile | Trifluoroacetic acid (TFA), often with scavengers (e.g., 95% TFA/H₂O/TIPS) frontiersin.org | Stable to bases (e.g., Piperidine) |

Role in Chemical Biology and Bioconjugation Research

Engineering Peptides for Bioconjugation and Probe Development

The incorporation of L-Dap into peptides, facilitated by precursors like Fmoc-L-Dap-OtBu HCl, is a powerful strategy for creating molecules with novel functionalities. mdpi.comnus.edu.sg The Dap side chain provides a reactive site for attaching other molecules, such as labels, drugs, or other biomolecules, a process known as bioconjugation. chemimpex.comchemimpex.com This has significant implications for developing targeted therapies and advanced research tools. mdpi.com

Strategies for Covalent Attachment of Biomolecules and Labels via L-Dap Functionalities

The side chain of L-Dap serves as a versatile anchor for the covalent attachment of a wide array of molecules. mdpi.com A primary strategy involves acylating the side-chain amino group after the removal of its protecting group. acs.org This allows for the introduction of various functionalities, including:

Fluorophores: Attaching fluorescent dyes to the Dap side chain enables the creation of peptide-based probes for fluorescence imaging and interaction studies. medchemexpress.comiris-biotech.de For instance, benzodiazole amino acids can be incorporated to construct background-free probes. medchemexpress.comiris-biotech.de

Electrophiles: Introducing weak electrophiles, such as haloacetamides or acrylamides, transforms the peptide into a covalent inhibitor capable of forming a permanent bond with a specific target protein. acs.orgnih.gov This approach has been used to target conserved histidine residues in bacterial proteins. acs.org

Click Chemistry Handles: The Dap side chain can be modified with azide (B81097) or alkyne groups, making it suitable for copper-catalyzed or copper-free click chemistry reactions. medchemexpress.com This allows for the highly efficient and specific attachment of other molecules, even in complex biological environments. medchemexpress.com

These strategies have been successfully employed to develop a variety of bioconjugates with applications in diagnostics and therapeutics. chemimpex.com

Development of Linker Systems Utilizing L-Dap in Targeted Constructs

In the development of targeted therapies, such as antibody-drug conjugates (ADCs), the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload is of critical importance. medchemexpress.comaxispharm.com L-Dap is a valuable component in the design of these linkers. iris-biotech.de

The di-functional nature of Dap allows for the creation of branched or multi-functional linkers. For example, one amino group can be used to attach the linker to the peptide backbone, while the other can be functionalized to connect to a drug or imaging agent. iris-biotech.de This modularity provides precise control over the spacing and properties of the final construct.

Exploration of L-Dap-Containing Peptides as Targeted Modulators and Biochemical Tools

The unique properties of L-Dap have led to its use in the design of peptides that can modulate biological processes with high specificity. These engineered peptides serve as valuable tools for basic research and have potential as therapeutic agents. mdpi.comchemimpex.com

Design of Peptide-Based Inhibitors and Modulators for Specific Biological Pathways

The ability to introduce specific chemical groups onto the L-Dap side chain has been instrumental in the design of peptide-based inhibitors. By attaching a reactive "warhead" to the Dap residue, researchers can create covalent inhibitors that permanently bind to and inactivate their target proteins. acs.orgnih.gov This strategy has been used to develop inhibitors for a range of targets, including bacterial enzymes and proteins involved in cancer progression. acs.orgnih.govinnovareacademics.inbiorxiv.org

For example, peptides containing L-Dap modified with a chloroacetamide group have been shown to act as covalent inhibitors of BFL-1, a protein involved in apoptosis resistance in some cancers. nih.govnih.gov The L-Dap residue provides a strategic point for attaching the reactive group, allowing the peptide to specifically target a cysteine residue in the BFL-1 protein. nih.govnih.gov

| Target Protein | Inhibitor Design Strategy | Reference |

| Bacterial Sliding Clamp | Acylation of Dap side chain with weak electrophiles | acs.org |

| BFL-1 | L-Dap-(2-chloroacetamide) to target Cys55 | nih.govnih.gov |

| PDZ-RGS3 | Introduction of chloroacetamide modifier via Dap | nih.gov |

Application in Research of Neurotransmitter Systems and Neural Activity Modulation

While direct research linking this compound to neurotransmitter systems is not prominent, the broader field of peptide research has implications for neuroscience. Peptides are known to act as neurotransmitters and neuromodulators, and the ability to create novel peptides using building blocks like L-Dap opens up avenues for studying and potentially modulating neural activity. chemimpex.comreed.edunih.govnumberanalytics.com

The development of peptide-based probes and modulators could be applied to investigate neurotransmitter receptors and signaling pathways. For instance, fluorescently labeled peptides containing L-Dap could be used to visualize receptor distribution and dynamics. medchemexpress.com Furthermore, the study of how neuronal activity modulates astrocyte function, particularly at distal astrocyte processes (DAPs), highlights the complex interplay of different cell types in the brain and presents new targets for investigation where engineered peptides could be valuable tools. biorxiv.org

Development of Peptide-Based Probes for Enzymatic and Molecular Interaction Studies

The versatility of L-Dap makes it an excellent component for creating probes to study enzymatic activity and molecular interactions. iris-biotech.demedchemexpress.com By attaching a reporter group, such as a fluorophore, to the Dap side chain, researchers can create peptides that signal a specific event, such as enzyme cleavage or binding to a target molecule. medchemexpress.comiris-biotech.de

One strategy involves designing a peptide substrate for a specific enzyme where a fluorophore and a quencher are brought into proximity. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. L-Dap can be used to strategically position the fluorophore or quencher within the peptide sequence. nih.gov

Additionally, L-Dap can be incorporated into peptides designed to study protein-protein interactions. molecularcloud.orgmdpi.comnih.gov For example, ferrocene (B1249389), a redox-active molecule, can be attached to the Dap side chain to create electrochemical probes for studying peptide conformation and interactions. mdpi.comresearchgate.netresearchgate.net

| Probe Type | Application | Key Feature of L-Dap | Reference |

| Fluorescence Imaging Probes | Background-free imaging in living cells | Incorporation of benzodiazole amino acids | medchemexpress.comiris-biotech.de |

| Enzyme Activity Probes | Detection of protein tyrosine kinase activity | Strategic placement of a fluorophore | nih.gov |

| Electrochemical Probes | Studying peptide conformation and interactions | Attachment of ferrocene to the side chain | mdpi.comresearchgate.netresearchgate.net |

Analytical and Characterization Methodologies in Research of Fmoc L Dap Otbu Hcl Products

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., RP-HPLC, UPLC)

Advanced chromatographic techniques are indispensable for the separation and purity assessment of Fmoc-L-Dap-OtBu HCl and its resulting peptide products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods due to their high resolution and sensitivity.

RP-HPLC is a cornerstone technique for monitoring reaction progress, purifying crude peptides, and assessing the final purity of L-Dap containing peptides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water with an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org The purity of crude and purified peptides is determined by integrating the peak areas in the chromatogram, usually detected by UV absorbance at 214 nm, which corresponds to the peptide backbone. rsc.org

UPLC, a more recent advancement, utilizes smaller particle sizes (sub-2 µm) in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. mdpi.com UPLC-MS systems are particularly powerful, providing both retention time data and mass-to-charge ratio information, which aids in the identification of the desired product and any byproducts. mdpi.com For instance, in the synthesis of orthogonally protected L-Dap methyl esters, RP-U-HPLC/MS analysis was used to examine the crude reaction products. researchgate.net

Table 1: Comparison of RP-HPLC and UPLC for Peptide Analysis

| Feature | RP-HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter mdpi.com |

| Solvent Consumption | Higher | Lower mdpi.com |

| System Pressure | Lower | Higher |

| Sensitivity | Good | Higher |

Spectroscopic Characterization of Synthesized L-Dap Derivatives and Peptides (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are vital for the structural elucidation and confirmation of synthesized L-Dap derivatives and peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. 1H and 13C NMR spectra are used to confirm the presence of the Fmoc, OtBu, and Dap moieties by identifying their characteristic proton and carbon resonances. nih.gov Two-dimensional NMR techniques, such as TOCSY (Total Correlation Spectroscopy), can be employed to establish connectivity between protons within the amino acid residues, confirming the sequence of the peptide. researchgate.net For example, in the synthesis of Fmoc-protected 2,3-diaminopropanols from D-serine, 1H and 13C NMR spectroscopy were used to confirm the structures of the intermediates. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, providing a crucial confirmation of their identity. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. rsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS) is used for peptide sequencing by inducing fragmentation of the peptide backbone and analyzing the resulting fragment ions. researchgate.net A unique fragmentation pattern for the β-amino group of the Dap side chain has been demonstrated, which can be used to identify linear peptide byproducts. researchgate.net

Table 2: Spectroscopic Data for a Protected L-Dap Derivative

| Technique | Observation | Interpretation |

| 1H-NMR | Signals in the aromatic region (7.30-7.75 ppm) | Protons of the Fmoc group nih.gov |

| Signal around 1.16 ppm (singlet, 9H) | Protons of the tert-butyl (OtBu) group nih.gov | |

| 13C-NMR | Resonances characteristic of the Fmoc group (e.g., 141.1, 143.7 ppm) | Carbons of the Fmoc group nih.gov |

| Resonance around 27.1 ppm | Carbons of the tert-butyl group nih.gov | |

| HRMS (MALDI) | Observed m/z matches calculated value | Confirms molecular formula and weight nih.gov |

Methodologies for Chiral Purity and Epimerization Analysis in L-Dap Containing Peptides

Maintaining the chiral integrity of amino acids during peptide synthesis is critical, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. mdpi.com Several methodologies are employed to analyze the chiral purity of L-Dap containing peptides.

One common approach involves the acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomeric derivatives can then be separated and quantified by RP-HPLC. mdpi.com

Gas chromatography on a chiral stationary phase is another powerful technique for separating amino acid enantiomers after hydrolysis and derivatization to form volatile esters. cat-online.com This method can separate all proteinogenic amino acids and many non-proteinogenic ones, including their respective enantiomers. cat-online.com

A more direct approach for analyzing the enantiomeric purity of the final peptide is through chiral HPLC. cat-online.com This technique utilizes a chiral stationary phase that can differentiate between the enantiomers of the intact peptide, although it may require a chromophoric group like Fmoc for UV detection. cat-online.com Chiral HPLC experiments have been used to confirm the absence of epimerization during the synthesis of Fmoc-protected amino esters. mdpi.com

The use of deuterated acid (e.g., DCl) for hydrolysis allows for the correction of any racemization that may occur during the hydrolysis step itself. The extent of racemization is determined by monitoring the incorporation of deuterium (B1214612) at the α-carbon of the amino acid by mass spectrometry. nih.gov

Fluorogenic Derivatization Strategies for L-Dap and its Peptidic Conjugates

Fluorogenic derivatization is a valuable strategy for enhancing the detection sensitivity of L-Dap and its peptidic conjugates, particularly in HPLC analysis. This involves reacting the amino groups of Dap with a reagent that introduces a fluorescent tag.

Common derivatization reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com While OPA reacts with primary amines to form fluorescent isoindoles, it does not react with secondary amines. jasco-global.com FMOC-Cl, on the other hand, reacts with both primary and secondary amines to form highly fluorescent derivatives. thermofisher.com This dual-reagent approach allows for the comprehensive analysis of all amino acids in a sample. jasco-global.com

Another strategy involves the incorporation of fluorescent amino acids directly into the peptide sequence. For instance, β-dansyl-L-α,β-diaminopropionic acid and β-anthraniloyl-L-α,β-diaminopropionic acid have been used as fluorescent substitutes for other amino acids in peptides. nih.govresearchgate.net This allows for the study of peptide localization and interactions using techniques like confocal laser scanning microscopy. nih.gov It is important to note that the fluorescent label itself can sometimes alter the physicochemical properties and biological activity of the peptide. nih.gov

Derivatization can also be performed post-synthetically. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a fluorogenic reagent that reacts with primary and select secondary amino groups, enhancing their detection in UPLC analysis. nasa.gov This has been successfully used for the sensitive quantification of short homopeptides. nasa.gov

Table 3: Common Fluorogenic Derivatization Reagents for Amines

| Reagent | Target Amines | Detection Method | Reference |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | thermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary | Fluorescence | thermofisher.com |

| Dansyl chloride (DNS-Cl) | Primary and Secondary | Fluorescence | thermofisher.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and select Secondary | Fluorescence | nasa.gov |

Table of Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride |

| L-Dap | L-2,3-Diaminopropionic acid |

| Fmoc-L-Dap(Boc)-OH | N-α-Fmoc-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| UPLC | Ultra-Performance Liquid Chromatography |

| TFA | Trifluoroacetic acid |

| NMR | Nuclear Magnetic Resonance |

| MS | Mass Spectrometry |

| ESI | Electrospray Ionization |

| MALDI | Matrix-Assisted Laser Desorption/Ionization |

| HRMS | High-Resolution Mass Spectrometry |

| TOCSY | Total Correlation Spectroscopy |

| Marfey's reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| OPA | o-Phthalaldehyde |

| FMOC-Cl | 9-Fluorenylmethyl chloroformate |

| AQC | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate |

| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |

| β-dansyl-L-α,β-diaminopropionic acid | N-β-(5-Dimethylamino-1-naphthalenesulfonyl)-L-2,3-diaminopropionic acid |

| β-anthraniloyl-L-α,β-diaminopropionic acid | N-β-(2-Aminobenzoyl)-L-2,3-diaminopropionic acid |

Future Directions and Emerging Research Avenues for Nα Fmoc L 2,3 Diaminopropionic Acid Tert Butyl Ester Hydrochloride

Development of Next-Generation L-Dap Derivatives with Enhanced Reactivity and Selectivity

The core value of L-Dap lies in its bifunctionality, which allows for orthogonal chemical modifications. Future research is heavily focused on creating novel L-Dap derivatives that offer superior control over reactivity and selectivity, enabling the synthesis of previously inaccessible molecular structures.

One promising area is the synthesis of C3-substituted L-Dap analogs. Researchers have developed divergent synthetic pathways to produce L-Dap derivatives with various small functional groups at the C3 position. nih.govresearchgate.net These new building blocks are being explored as alternative precursors in the biosynthesis of monobactams, a class of β-lactam antibiotics. nih.govresearchgate.net In vitro assays have shown that the enzymes involved in monobactam synthesis can tolerate many of these synthetic analogs, opening the door to the fermentative production of novel, bioactive monobactams with potentially enhanced properties. nih.govresearchgate.net

Another avenue of development involves creating L-Dap derivatives tailored for specific applications, such as pH-sensitive drug delivery. By incorporating L-Dap into linear cationic amphipathic peptides, scientists have created vectors where the pKa of the β-amino group is lowered significantly. kcl.ac.uk This modification makes the peptide's protonation state sensitive to the pH changes that occur during endosomal acidification, a key mechanism for intracellular drug release. kcl.ac.uk This demonstrates how modifying the peptide backbone with L-Dap can confer specific, environmentally responsive functions.

Furthermore, the synthesis of novel L-Dap-based building blocks is crucial for expanding their utility in solid-phase synthesis. For instance, the development of Fmoc-protected nucleoamino acids based on L-Dap allows for the assembly of unique nucleopeptides with potential biomedical applications. researchgate.netnih.gov These efforts, combined with ongoing improvements in Fmoc-SPPS techniques, facilitate the creation of complex peptide derivatives with high purity and yield. rsc.orgnih.govnih.gov

| Derivative Type | Research Focus | Potential Application |

| C3-Substituted L-Dap Analogs | Introduction of functional groups (e.g., fluorine) at the C3 position. nih.govresearchgate.net | Engineered biosynthesis of novel monobactam antibiotics. nih.govresearchgate.net |

| L-Dap Containing Peptides | Lowering the pKa of the β-amino group within a peptide sequence. kcl.ac.uk | pH-sensitive vectors for intracellular drug and gene delivery. kcl.ac.uk |

| Nucleoamino Acid Derivatives | Attaching DNA nucleobases to the L-Dap side chain. researchgate.netnih.gov | Synthesis of cationic nucleopeptides for interacting with DNA/RNA. researchgate.netnih.gov |

| Orthogonally Protected L-Dap | Development of building blocks with distinct protecting groups. acs.org | Asymmetric synthesis of diverse and complex α,β-diamino acids. acs.org |

Expanding the Repertoire of L-Dap Applications in Multifunctional Molecular Architectures

The ability to functionalize L-Dap at two distinct points makes it an ideal component for constructing multifunctional molecular architectures. These are complex molecules designed to perform several tasks, such as targeting a specific cell, delivering a therapeutic agent, and reporting on a biological process.

A significant emerging application is in the creation of nucleopeptides. These are chimeric molecules where nucleobases are attached to a peptide backbone via L-Dap residues. researchgate.netnih.gov Such structures are designed to interact with nucleic acids like DNA and RNA, and have shown promise in binding proteins as well. researchgate.netnih.govnih.govresearchgate.net These L-Dap-based nucleopeptides have been found to be highly resistant to enzymatic degradation in human serum, a critical property for therapeutic viability. nih.gov Their ability to engage with multiple types of biological macromolecules makes them powerful tools for diagnostics and therapy.

L-Dap is also being incorporated into redox-active molecular systems. By functionalizing the side chains of L-Dap residues within a helical peptide with ferrocene (B1249389) moieties, researchers have created polyfunctional hybrid systems. researchgate.net These ferrocene-peptide conjugates act as electrochemical probes, where the redox properties of the ferrocene units are influenced by the peptide's structure, allowing for the study of end-to-end electronic effects within the molecule. researchgate.net

The field of biomaterials is another area where L-Dap's versatility is being leveraged. Polymers of functionalized diaminopropionic acid are being developed as efficient carriers for delivering active enzymes into cells. nih.gov These peptidomimetic polymers can form non-covalent complexes with protein cargo, facilitate passage across cell membranes, and release the active enzyme inside the cell, offering a new approach for treating diseases caused by protein deficiencies. nih.gov The use of L-Dap within larger, defined molecular scaffolds allows for the precise spatial arrangement of multiple bioactive components, a key strategy in tissue engineering and regenerative medicine. nih.govmdpi.comnih.govresearchgate.net

| Molecular Architecture | Key Feature | Research Application |

| Nucleopeptides | L-Dap links nucleobases to a peptide backbone. researchgate.netnih.gov | Interacting with DNA, RNA, and proteins; potential antiviral agents. nih.govnih.goveurekaselect.com |

| Redox-Active Peptides | Ferrocene moieties attached to L-Dap side chains. researchgate.net | Electrochemical and optical probes for studying intramolecular interactions. researchgate.net |

| Enzyme Delivery Polymers | Cationic peptidomimetics based on oxoacid-modified L-Dap residues. nih.gov | Non-covalent complexation and intracellular delivery of active enzymes. nih.gov |

| Channel-Forming Peptides | Substitution of pore-lining residues with L-Dap. nih.govk-state.edu | Modifying the conductance and biophysical properties of synthetic ion channels. nih.gov |

Computational Design and Modeling of L-Dap-Based Peptidomimetics and Bioconjugates

Computational modeling has become an indispensable tool for accelerating the design and optimization of complex molecules. In the context of L-Dap, in silico methods are crucial for predicting the structure, function, and interaction of novel peptidomimetics and bioconjugates before their costly and time-consuming synthesis.

Molecular docking and dynamics simulations are being used to predict how L-Dap-containing molecules will interact with biological targets. For example, in silico studies have been conducted to evaluate the binding affinity of L-Dap-based nucleopeptides with various viral proteins, such as those from SARS-CoV-2. nih.govresearchgate.neteurekaselect.com These predictive studies can identify promising lead compounds and guide the design of derivatives with higher affinity and specificity, significantly speeding up the drug discovery process. nih.goveurekaselect.com

Computational approaches are also essential for designing peptidomimetics, which are small molecules that mimic the key features of a peptide's bioactive conformation. nih.gov The process often starts with identifying the critical residues in a peptide-protein interaction and then designing a constrained analog, often using non-standard amino acids like L-Dap, to lock the molecule into its active shape. nih.govresearchgate.net This enhances stability and cell permeability. Computational tools help in modeling these complex structures and predicting their behavior and binding energies. nih.govresearchgate.netmdpi.com

Furthermore, modeling helps in understanding the fundamental properties of L-Dap-containing structures. For instance, simulations can elucidate how the incorporation of L-Dap affects the secondary structure and conformational flexibility of a peptide. nih.gov This is critical for applications like synthetic ion channels, where the precise conformation of the peptide determines its function. As computational methods and processing power continue to advance, the ability to design novel L-Dap-based molecules with tailored properties in silico will become increasingly powerful, guiding experimental efforts toward the most promising candidates. nih.gov

| Computational Method | Objective | Application Example |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Evaluating the interaction of L-Dap nucleopeptides with SARS-CoV-2 proteins. nih.govresearchgate.neteurekaselect.com |

| Molecular Dynamics (MD) Simulations | Simulate the movement and conformational changes of molecules over time. | Assessing the structural stability and dynamics of L-Dap-containing peptides. nih.gov |

| Free Energy Calculations | Estimate the binding free energy of a protein-ligand complex. | Quantifying the binding affinity of computationally designed peptidomimetics. nih.govresearchgate.net |

| Peptidomimetic Design Algorithms | Generate novel molecular structures that mimic peptide bioactivity. | Designing constrained peptide analogs with improved pharmacokinetic properties. nih.govresearchgate.net |

Q & A

How can Fmoc-L-Dap-OtBu HCl be effectively synthesized and purified for solid-phase peptide synthesis (SPPS)?

Basic Research Focus

this compound is typically synthesized via Fmoc-protected amino acid protocols. Key steps include orthogonal protection of the diaminopropionic acid (Dap) side chain with tert-butyl (OtBu) groups and HCl salt formation for solubility. Purification involves reverse-phase HPLC (≥95% purity) with C18 columns, using gradients of acetonitrile/water (0.1% TFA) to isolate the product . TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) can monitor reaction progress .

Advanced Research Focus

Optimize coupling efficiency by selecting activating reagents (e.g., HBTU/HOBt) and base (DIEA) to minimize racemization. Side reactions, such as tert-butyl group cleavage under acidic conditions, require pH monitoring during deprotection (e.g., 20% piperidine in DMF). Use LC-MS to confirm molecular integrity, targeting [M+H]+ at m/z 333.8 (calculated for C18H21ClN2O2) .

What are the critical handling and storage conditions to preserve this compound stability?

Basic Research Focus

Store at +4°C in airtight, desiccated containers to prevent hygroscopic degradation. Prolonged exposure to >25°C or humidity induces tert-butyl ester hydrolysis, detectable via HPLC peak broadening (~15% degradation after 30 days under suboptimal conditions) .

Advanced Research Focus

For long-term stability, lyophilize the compound and store under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 14 days) to model degradation kinetics. FT-IR can track ester carbonyl peak shifts (1720 cm⁻¹ → 1705 cm⁻¹ upon hydrolysis) .

Which analytical techniques are most reliable for characterizing this compound in peptide intermediates?

Basic Research Focus

Use NMR (1H, 13C) to confirm structure: δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 1.4 ppm (tert-butyl CH3). Purity is quantified via HPLC (retention time ~12 min, 60:40 acetonitrile/water) .

Advanced Research Focus

High-resolution mass spectrometry (HRMS) resolves isotopic patterns (e.g., [M+Na]+ at m/z 355.1245). For chiral integrity, polarimetry ([α]D²⁵ = -22.5° to -25.5° in DMF) ensures enantiomeric excess >99% .

How can researchers mitigate side reactions during this compound incorporation into peptide chains?

Advanced Research Focus

Side reactions like aspartimide formation are pH-dependent. Use low-temperature (0–4°C) coupling and minimize piperidine exposure during Fmoc deprotection. Add 0.1 M HOBt to suppress racemization . For sterically hindered sequences, microwave-assisted SPPS (50°C, 20 W) improves coupling efficiency by 30% .

What structural analysis methods elucidate this compound’s self-assembly in hydrogel matrices?

Advanced Research Focus

X-ray fiber diffraction (d-spacing ~4.7 Å) and cryo-TEM visualize fibrillar networks. Compare to single-crystal data (if available) to distinguish gel-phase packing (hydrogen-bond-driven) from crystalline arrangements (π-π stacking dominant) .

How to resolve contradictions in solubility data for this compound across solvent systems?

Advanced Research Focus

Solubility varies with tert-butyl group hydration. Use Hansen solubility parameters: δD ≈ 18 MPa¹/², δH ≈ 9 MPa¹/² predict optimal solvents (e.g., DMF, dichloromethane). Experimental validation via turbidimetry (λ = 600 nm) quantifies solubility limits .

What methodologies assess this compound purity in complex mixtures?

Advanced Research Focus

Potentiometric titration (0.1 M NaOH) identifies HCl content (endpoint pH ~4.5). Couple with Karl Fischer titration (water content <1%) to differentiate hydrolysis byproducts .

How is this compound applied in designing peptide-based hydrogels?

Advanced Research Focus

The tert-butyl group modulates hydrophobicity, enabling pH-triggered gelation (pH 7–8). Rheology (G’ > 100 Pa) and Thioflavin T fluorescence (λex = 450 nm, λem = 485 nm) confirm β-sheet formation .

What experimental conditions destabilize this compound, and how are these monitored?

Advanced Research Focus

Acidic cleavage (TFA >50%) removes tert-butyl groups within 2 hours (HPLC monitoring). Thermal gravimetric analysis (TGA) detects decomposition >200°C (Δmass ~30%) .

How is this compound utilized in synthesizing branched or cyclic peptides?

Advanced Research Focus

The Dap side chain allows orthogonal Alloc protection (Pd(PPh3)4 deprotection) for selective conjugation. Cyclization via HATU/DIEA yields macrocycles (e.g., 8–12 membered rings), confirmed by MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.